(3,4-dimethoxybenzyl)(3,4-dimethylphenyl)amine
Overview
Description
(3,4-dimethoxybenzyl)(3,4-dimethylphenyl)amine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as DMMDA-2, and it belongs to the class of phenethylamine compounds. DMMDA-2 has been found to have a wide range of effects on the body, and it has been the subject of numerous studies over the years.
Scientific Research Applications
Chemical Reactions and Synthesis
Amine Oxidation and Metal-ion Induced Cyclisation : The compound participates in amine oxidation processes, particularly in reactions involving metal-ion induced dehydrative cyclisation, reduction, and reductive fragmentation of arylethyldimethylamine N-oxides. Iron(II) ions, for instance, can lead to the formation of various products, such as tertiary and secondary amines and 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline, from 3,4-dimethoxy-NN-dimethylphenethylamine N-oxide (Smith, Norman, & Rowley, 1972).
Synthesis of Isoindolines : This chemical serves as an intermediate in the synthesis of complex organic compounds like isoindolines. A specific process involves the reaction of certain benzyl bromides and N-tosyl-3,4-dimethoxy benzyl amines, leading to the synthesis of N-(3',5'-dimethyl-4'-hydroxybenzyl)-N-tosyl-3,4-dimethoxybenzyl amine (Raju, Neelakantan, & Bhalerao, 2007).
Protecting Group in Organic Synthesis : It is used as a protecting group for various functional groups in organic synthesis. For example, it has been employed as an N-protecting group for 1,2-thiazetidine 1,1-dioxides and for the 2′-hydroxyl group in the synthesis of oligoribonucleotides (Grunder-Klotz & Ehrhardt, 1991); (Takaku, Ito, & Imai, 1986).
Pharmaceutical Research
Radioligand Binding Studies : In pharmacology, derivatives of this compound have been synthesized and evaluated for their affinity in radioligand binding studies, especially in relation to apamin-sensitive Ca2+-activated K+ channels. This indicates its potential application in neuropharmacology (Graulich et al., 2006).
Photogenerated Amines for Coatings : Derivatives of this compound, such as alpha-dimethyl-3,5-dimethoxybenzyl carbamates, have been explored for their potential in generating organic amines upon exposure to UV radiation. This application is particularly relevant in the development of novel curing systems for thin film coatings (Fréchet & Cameron, 1991).
Material Science
- High-Performance Crosslinked Polyimides : The compound has been incorporated into high-performance crosslinked polyimides, particularly in main-chain type polybenzoxazines. This indicates its utility in the development of advanced materials with specific desirable properties like thermal stability (Zhang, Liu, & Ishida, 2014).
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-12-5-7-15(9-13(12)2)18-11-14-6-8-16(19-3)17(10-14)20-4/h5-10,18H,11H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOONJRTGSVRSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC(=C(C=C2)OC)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxybenzyl)-3,4-dimethylaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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